molecular formula C9H13ClN2O3 B12712310 1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride CAS No. 122183-32-8

1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride

Cat. No.: B12712310
CAS No.: 122183-32-8
M. Wt: 232.66 g/mol
InChI Key: XNEUDMKYLXRUJS-UHFFFAOYSA-M
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Description

1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride is a chemical compound known for its unique structure and properties It is a derivative of pyridinium, a class of compounds widely studied for their diverse applications in chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride typically involves the reaction of 4-methoxypyridine with dimethylcarbamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the formation of an intermediate, which is then converted to the final product through a series of steps involving nucleophilic substitution and purification .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques ensures that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield 4-methoxypyridine and dimethylamine, while oxidation can lead to the formation of various oxidized derivatives .

Scientific Research Applications

1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, with ongoing research aimed at elucidating these mechanisms in greater detail .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications where precise control over chemical reactions is required .

Properties

CAS No.

122183-32-8

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

(4-methoxypyridin-1-ium-1-yl) N,N-dimethylcarbamate;chloride

InChI

InChI=1S/C9H13N2O3.ClH/c1-10(2)9(12)14-11-6-4-8(13-3)5-7-11;/h4-7H,1-3H3;1H/q+1;/p-1

InChI Key

XNEUDMKYLXRUJS-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)O[N+]1=CC=C(C=C1)OC.[Cl-]

Origin of Product

United States

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